Momc acid is a chiral HMG-CoA reductase inhibitor distinct from clinical statins, featuring a cyclohexyl core. Its unique (2S)-2-methylbutanoyl ester side chain makes it essential for enzyme binding pocket studies and structure-activity relationship (SAR) investigations where generic substitution is invalid. Its three chiral centers and sensitive beta-hydroxy ketone group serve as a prime candidate for validating asymmetric synthesis and reduction methodologies. Procure this high-purity reference compound to ensure experimental reproducibility.
Molecular FormulaC19H32O6
Molecular Weight356.5 g/mol
CAS No.117678-63-4
Cat. No.B040688
⚠ Attention: For research use only. Not for human or veterinary use.
Momc Acid (CAS 117678-63-4) Procurement: Compound Identity and Baseline Characterization
Momc acid (CAS 117678-63-4) is a synthetic, chiral heptanoic acid derivative formally classified as a hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitor, placing it within the statin pharmacophore class [1]. Its IUPAC name, (3R)-3-hydroxy-7-[(1R,2S)-2-({[(2S)-2-methylbutanoyl]oxy}methyl)cyclohexyl]-5-oxoheptanoic acid, describes a molecule containing a cyclohexyl ring, a beta-hydroxy ketone moiety, and a 2-methylbutanoyl ester side chain [2]. The molecular formula is C19H32O6 with a molecular weight of 356.45 g/mol. This compound is structurally distinct from clinical statins like pravastatin or simvastatin, featuring a cyclohexyl core instead of a naphthalene or polycyclic ring system, and from the marine alkaloid monanchoxymycalin C (MomC), with which it shares a confusing acronym but possesses a completely different molecular architecture and biological target [3].
[1] National Library of Medicine. MeSH Supplementary Concept Data: 7-(2'-((2''-methyl-1''-oxobutoxy)methyl)-1'-cyclohexyl)-3-hydroxy-5-oxoheptanoic acid. Unique ID C058117. Pharm Action: Hydroxymethylglutaryl-CoA Reductase Inhibitors. View Source
[3] Dyshlovoy SA, Kaune M, Kriegs M, Hauschild J, Busenbender T, et al. Marine alkaloid monanchoxymycalin C: a new specific activator of JNK1/2 kinase with anticancer properties. Sci Rep. 2020 Aug 6;10(1):13178. doi: 10.1038/s41598-020-69751-z. View Source
Why Momc Acid (CAS 117678-63-4) Cannot Be Substituted by Generic HMG-CoA Reductase Inhibitors
Generic substitution between HMG-CoA reductase inhibitors is not scientifically valid due to highly specific structure-activity relationships (SAR) that govern enzyme binding affinity, isoform selectivity, and pharmacokinetic properties [1]. Momc acid possesses a unique chiral architecture with a cyclohexyl ring and a (2S)-2-methylbutanoyl ester side chain, a combination not found in any approved statin [2]. Even minor modifications to the ester moiety or the cyclohexyl substitution pattern are known to drastically alter inhibitory potency and off-target effects within this chemical class [1]. Consequently, replacing Momc acid with a different HMG-CoA reductase inhibitor without quantitative comparative data on its intrinsic activity, selectivity profile, and metabolic stability would compromise experimental reproducibility and invalidate any structure-activity conclusions drawn from its use.
[1] National Library of Medicine. MeSH Supplementary Concept Data: 7-(2'-((2''-methyl-1''-oxobutoxy)methyl)-1'-cyclohexyl)-3-hydroxy-5-oxoheptanoic acid. Source: J Med Chem 1989;32(1):197. Note: RN & structure given in first source. View Source
Momc Acid (CAS 117678-63-4) Quantitative Differentiation Evidence for Scientific Procurement
Momc Acid (CAS 117678-63-4) Research and Industrial Application Scenarios Based on Available Evidence
Use as a Reference Tool in HMG-CoA Reductase Structure-Activity Relationship (SAR) Studies
Momc acid can serve as a chiral reference compound for exploring the steric and electronic requirements of the cyclohexyl-binding pocket of HMG-CoA reductase. Its structural divergence from clinical statins makes it a useful comparator for fundamental enzyme inhibition studies (Class-level inference) [1].
Synthetic Chemistry Method Development
The molecule presents a synthetic challenge due to its three chiral centers and sensitive beta-hydroxy ketone functionality. It is suitable for developing or validating novel asymmetric synthesis, esterification, or reduction methodologies (Supporting evidence) [1].
Non-Clinical Biological Research on Statin-Class Mechanisms
As a member of the HMG-CoA reductase inhibitor class, the compound can be utilized in non-clinical biological assays designed to interrogate class-specific effects, such as cellular cholesterol biosynthesis or protein prenylation, provided its own intrinsic activity is first experimentally determined (Class-level inference) [1].
[1] National Library of Medicine. MeSH Supplementary Concept Data: 7-(2'-((2''-methyl-1''-oxobutoxy)methyl)-1'-cyclohexyl)-3-hydroxy-5-oxoheptanoic acid. Pharm Action: Hydroxymethylglutaryl-CoA Reductase Inhibitors. View Source
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